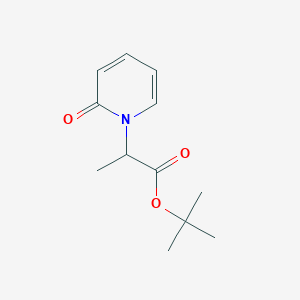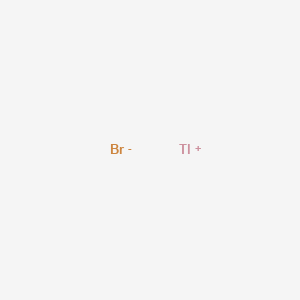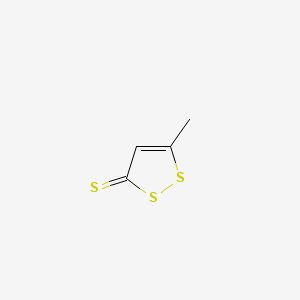
5-Methyl-3H-1,2-dithiole-3-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methyl-3H-1,2-dithiole-3-thione is a sulfur-containing heterocyclic compound with the molecular formula C4H4S3.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-3H-1,2-dithiole-3-thione typically involves the reaction of dialkyl malonates, α-enolic dithioesters, or α-enolic dithioic acids with sulfurizing agents such as elemental sulfur or disulfur dichloride . One common method involves the treatment of dialkyl malonates with a mixture of elemental sulfur and phosphorus pentasulfide (P2S5) in refluxing xylene, resulting in the formation of 5-substituted 3H-1,2-dithiole-3-thiones .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
5-Methyl-3H-1,2-dithiole-3-thione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers .
Aplicaciones Científicas De Investigación
5-Methyl-3H-1,2-dithiole-3-thione has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 5-Methyl-3H-1,2-dithiole-3-thione involves its ability to release hydrogen sulfide (H2S), a signaling molecule that regulates various physiological processes . The compound interacts with thiol groups in proteins, leading to the activation of signaling pathways such as the Nrf2/Keap1 pathway, which is involved in the cellular response to oxidative stress .
Comparación Con Compuestos Similares
Similar Compounds
Oltipraz: A 1,2-dithiole-3-thione derivative with potent chemoprotective properties.
Anethole dithiolethione: Known for its antioxidant and anti-inflammatory effects.
S-Danshensu: A compound with cardiovascular protective effects.
Uniqueness
5-Methyl-3H-1,2-dithiole-3-thione is unique due to its specific substitution pattern, which influences its reactivity and biological activity. Its ability to release hydrogen sulfide in a controlled manner makes it particularly valuable in research focused on gasotransmitters and their physiological roles .
Propiedades
Número CAS |
3354-40-3 |
|---|---|
Fórmula molecular |
C4H4S3 |
Peso molecular |
148.3 g/mol |
Nombre IUPAC |
5-methyldithiole-3-thione |
InChI |
InChI=1S/C4H4S3/c1-3-2-4(5)7-6-3/h2H,1H3 |
Clave InChI |
LEPDMIYUICCABX-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=S)SS1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-(3,5-Difluorophenyl)-1,4-dioxaspiro[4.5]decane](/img/structure/B8750942.png)
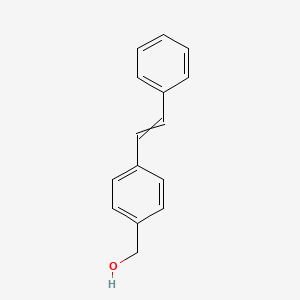
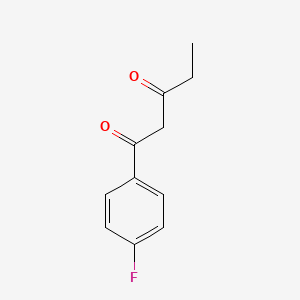
![Imidazo[1,2-b]pyridazin-6-ylmethanol](/img/structure/B8750960.png)
![Ethyl 3-(hydroxymethyl)imidazo[1,2-a]pyridine-8-carboxylate](/img/structure/B8750983.png)
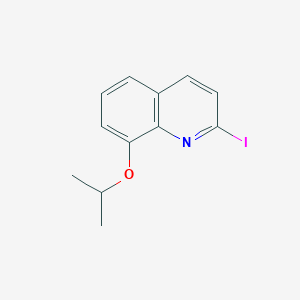
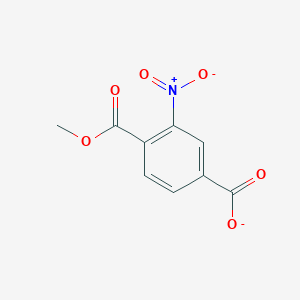
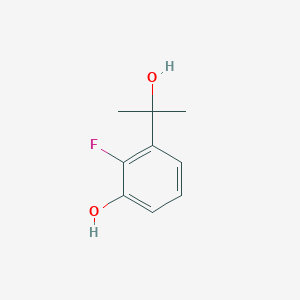

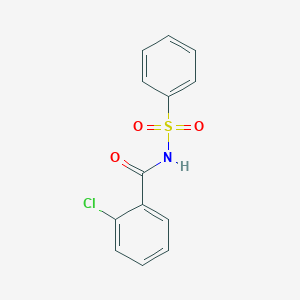
![7-(Trifluoromethyl)benzo[b]thiophene](/img/structure/B8751048.png)
